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Compound of Interest

Compound Name: Granisetron

cat. No.: B054018

Granisetron's Economic Edge: A Cost-Effectiveness Analysis in
Antiemetic Therapy

For researchers, scientists, and drug development professionals, the economic viability of a therapeutic agent is as crucial as its clinical efficacy.
This guide provides a comprehensive cost-effectiveness analysis of granisetron in comparison to other commonly used antiemetics for the
prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The following data, compiled
from robust clinical studies, offers a clear perspective on the economic positioning of granisetron in a clinical setting.

Executive Summary

Granisetron, a selective 5-HT3 receptor antagonist, demonstrates a favorable cost-effectiveness profile when compared to other antiemetics,
particularly ondansetron and palonosetron. In the management of CINV, granisetron has been shown to be more cost-effective than
ondansetron, with one analysis indicating it to be over 50% more cost-effective.[1] While the acquisition cost of newer agents like palonosetron
may be higher, the overall cost-effectiveness can be influenced by factors such as the need for rescue medication and administration costs. In
the context of PONV, granisetron has shown superiority in preventing nausea and vomiting compared to ondansetron, leading to a reduced
need for rescue anti-emetics and fewer adverse effects, suggesting potential for cost savings.[2]

Comparative Cost-Effectiveness in Chemotherapy-Induced Nausea and
Vomiting (CINV)

The prevention of CINV is a critical component of cancer care, and the choice of antiemetic can have significant economic implications.

Granisetron vs. Ondansetron

A retrospective analysis based on two comparative clinical studies found granisetron to be more than 50% more cost-effective than
ondansetron for treating chemotherapy-induced emesis.[1] This was based on the total cost per patient for emetic treatment and the cost per
well-controlled patient (defined as no vomiting and no worse than mild nausea).[1] Another study in France revealed that a single 3mg dose of
granisetron had a mean direct treatment cost per patient that was roughly 50% lower than ondansetron (8mg IV followed by oral doses) for
single-day chemotherapy.[3] For multi-day chemotherapy regimens, direct costs per patient were 20% to 30% lower with granisetron.

Granisetron vs. Palonosetron

An economic analysis of the TRIPLE phase Il trial in Japan, which evaluated patients receiving highly emetogenic chemotherapy, found that a
granisetron-based triplet regimen had a lower cost-effectiveness ratio (CER) per complete response (CR) compared to a palonosetron-based
regimen (26,263.4 JPY/CR vs. 42,628.6 JPY/CR, respectively). The study, conducted from a public healthcare payer's perspective, indicated
that palonosetron was more expensive than granisetron in this setting.

Granisetron in Combination Therapy

When combined with the NK1 receptor antagonist aprepitant and dexamethasone, a granisetron-containing regimen (APR + GRAN) was
compared to a fixed-dose combination of netupitant and palonosetron (NEPA). A trial-based analysis from a United States perspective found that
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NEPA resulted in a significant total per-patient cost reduction of
309comparedtotheaprepitantplusgranisetronregimen(granisetron regimen (309comparedtotheaprepitantplusgranisetronregimen(
943 vs $1252). This was primarily due to lower medical costs of CINV-related events and lower study drug costs.

Table 1: Cost-Effectiveness of Granisetron in CINV

Comparison Clinical Setting Key Findings

Granisetron was found to be over 50% more
X . . cost-effective. Mean direct treatment cost per
Granisetron vs. Ondansetron Single-day and fractionated chemotherapy . . .
patient was approximately 50% lower with

granisetron in single-day chemotherapy.

. . . Granisetron regimen had a lower cost-
. Highly emetogenic chemotherapy (triplet . .
Granisetron vs. Palonosetron effectiveness ratio per complete response

therapy)
(26,263.4 JPY vs 42,628.6 JPY).
. . NEPA was found to be cost-saving, with a total
Granisetron + Aprepitant vs. . . . )
Highly emetogenic chemotherapy per-patient cost reduction of $309 compared to

Netupitant/Palonosetron (NEPA) th iset !
e granisetron regimen.

Comparative Cost-Effectiveness in Postoperative Nausea and Vomiting (PONV)

PONYV is a common complication following surgery that can lead to patient discomfort and increased healthcare costs.

Granisetron vs. Ondansetron

A systematic review and meta-analysis of 21 studies on patients undergoing laparoscopic cholecystectomy concluded that granisetron was
superior to ondansetron in preventing PONV. Patients receiving granisetron required fewer rescue anti-emetics and experienced fewer adverse
effects, indicating a potential for better cost-effectiveness.

Granisetron vs. Palonosetron

In a prospective, randomized study of patients undergoing laparoscopic surgery, both granisetron and palonosetron were effective in the
immediate postoperative period. However, palonosetron was found to be superior in preventing PONV beyond 6 hours post-surgery. Another
study on laparoscopic abdominal surgery found the two drugs to be almost equally effective in the first 24 hours, but palonosetron was more
effective for long-term prevention (24-48 hours). The longer half-life of palonosetron may contribute to its extended efficacy, which could
influence overall cost-effectiveness by reducing the need for additional interventions.

Table 2: Efficacy of Granisetron in PONV

Comparison Clinical Setting Efficacy Outcomes

Granisetron was superior in reducing nausea
Granisetron vs. Ondansetron Laparoscopic cholecystectomy and vomiting at 12 and 24 hours. Fewer patients

on granisetron required rescue anti-emetics.

. . Comparable efficacy in the first 6 hours;
Granisetron vs. Palonosetron Laparoscopic surgery :
palonosetron superior beyond 6 hours.

. . . Similar efficacy in the first 24 hours;
Granisetron vs. Palonosetron Laparoscopic abdominal surgery .
palonosetron more effective at 24-48 hours.

Experimental Protocols
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The findings presented in this guide are based on rigorous clinical and economic analyses. Below are summaries of the methodologies
employed in key cited studies.

Economic Analysis of the TRIPLE Phase lll Trial (Granisetron vs. Palonosetron in
CINV)

« Study Design: A retrospective economic analysis of data from the TRIPLE study, a randomized, double-blind, controlled phase Il trial.

« Patient Population: 827 chemotherapy-naive patients with solid tumors scheduled to receive their first cycle of cisplatin-based highly
emetogenic chemotherapy.

« Interventions: Patients were randomized to receive either granisetron (1 mg) or palonosetron (0.75 mg) as part of a triplet antiemetic regimen
with aprepitant and dexamethasone.

« Economic Perspective: The analysis was conducted from the perspective of the public healthcare payer in Japan.

+ Outcome Measures: The primary economic endpoint was the cost-effectiveness ratio (CER), calculated as the cost per complete response
(CR), defined as no vomiting/retching and no rescue medication within 120 hours after cisplatin initiation.

« Cost Analysis: The analysis included the costs of the 5-HT3 receptor antagonists, aprepitant, dexamethasone, and any rescue medications
used.

Cost-Effectiveness Analysis of NEPA vs. Aprepitant + Granisetron in CINV

« Study Design: A trial-based economic analysis using patient-level data from a randomized, double-blind, phase 3 clinical trial.
« Patient Population: 828 chemotherapy-naive patients receiving highly emetogenic chemotherapy.

« Interventions: Patients were randomized to receive either a single oral dose of NEPA (netupitant 300 mg/palonosetron 0.5 mg) or a 3-day
regimen of oral aprepitant (125 mg on day 1, 80 mg on days 2 and 3) and oral granisetron (2 mg on day 1). Both groups also received
dexamethasone.

« Economic Perspective: The analysis was conducted from a United States healthcare perspective.

« Outcome Measures: The primary outcomes were total per-patient costs and quality-adjusted life-days (QALDs) over a 5-day post-
chemotherapy period.

« Cost Analysis: Direct costs included study drug acquisition costs and medical costs associated with CINV-related events (e.g., emergency
room visits, hospitalizations, rescue medications).

Visualizing the Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
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Caption: Mechanism of action of granisetron in preventing CINV.
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Cost-Effectiveness Analysis Workflow

Define Research Question
(e.g., Granisetron vs. Comparator)

|

Identify Treatment Alternatives

}

Gather Clinical Efficacy Data Collect Cost Data
(e.g., Complete Response Rates) (Direct & Indirect Costs)

/ Construct Decision-Analytic Model

Calculate Cost-Effectiveness Ratio (CER)

Perform Sensitivity Analysis

Interpret Results & Draw Conclusions
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Logical Relationship in CINV/PONV Economic Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.
While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support
Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, ress vastt

empowering scientists and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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